molecular formula C16H22N2O4 B2587483 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide CAS No. 921586-88-1

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Cat. No.: B2587483
CAS No.: 921586-88-1
M. Wt: 306.362
InChI Key: JTKDZBXHWQIWHI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique benzoxazepine structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide involves multiple steps, typically starting with the preparation of the benzoxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The ethoxy and acetamide groups are then introduced through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core plays a crucial role in binding to these targets, influencing various biochemical pathways. The ethoxy and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives, such as:

  • 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide
  • 3,5,5-trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
  • 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The unique combination of the ethoxy and acetamide groups in 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide distinguishes it from other benzoxazepine derivatives, potentially offering distinct advantages in certain applications.

Properties

IUPAC Name

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-21-9-14(19)17-11-6-7-13-12(8-11)18(4)15(20)16(2,3)10-22-13/h6-8H,5,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKDZBXHWQIWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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